molecular formula C10H10BrN3 B12325043 3-bromo-4-methyl-1-phenyl-1H-pyrazol-5-amine

3-bromo-4-methyl-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B12325043
M. Wt: 252.11 g/mol
InChI Key: KKRHOLKYEHISDV-UHFFFAOYSA-N
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Description

3-bromo-4-methyl-1-phenyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 3rd position, a methyl group at the 4th position, and a phenyl group at the 1st position of the pyrazole ring. The amine group is located at the 5th position. This structural arrangement imparts unique chemical and biological properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methyl-1-phenyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromo-1-phenyl-1H-pyrazol-5-amine with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps like bromination, methylation, and amination, followed by purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methyl-1-phenyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and reduced amine derivatives .

Scientific Research Applications

3-bromo-4-methyl-1-phenyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-4-methyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-4-methyl-1-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine, methyl, and phenyl groups in specific positions allows for targeted interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

5-bromo-4-methyl-2-phenylpyrazol-3-amine

InChI

InChI=1S/C10H10BrN3/c1-7-9(11)13-14(10(7)12)8-5-3-2-4-6-8/h2-6H,12H2,1H3

InChI Key

KKRHOLKYEHISDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1Br)C2=CC=CC=C2)N

Origin of Product

United States

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